2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S/c22-14-3-1-13(2-4-14)21-25-24-18-7-8-20(26-27(18)21)31-12-19(28)23-15-5-6-16-17(11-15)30-10-9-29-16/h1-8,11H,9-10,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPGVOPKCSCVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription.
Biological Activity
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide represents a novel derivative within the triazole family, known for its diverse pharmacological properties. This article explores its biological activities, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 400.8 g/mol. The structure incorporates a triazole ring, which is pivotal in conferring biological activity. The compound's IUPAC name is 2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide .
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazoles exhibit a broad range of biological activities including:
- Antimicrobial Activity : Triazole derivatives have shown significant efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activities against Candida albicans .
- Anticancer Properties : The compound has been implicated in inhibiting cancer cell proliferation through various mechanisms. Studies suggest that triazole derivatives can disrupt cancer cell growth and induce apoptosis .
- Anti-inflammatory Effects : Some studies highlight the potential of triazole compounds in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes .
The biological activities of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, it has shown potential as a COX-II inhibitor with selectivity over COX-I .
- Interaction with Cellular Targets : The triazole moiety facilitates interactions with various cellular targets leading to altered signaling pathways that affect cell survival and proliferation.
- Induction of Apoptosis : Research indicates that certain triazole derivatives can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar triazole compounds:
- A study published in Pharmaceutical Research demonstrated that triazolo derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
- Another research highlighted the anticancer activity of a related triazole compound in vitro against breast cancer cell lines (MCF-7), showing a dose-dependent reduction in cell viability .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide (CAS 852373-17-2): Differs in the acetamide substituent (2-fluorophenyl vs. dihydrodioxin) .
N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852376-48-8): Features methoxy groups on both the triazolo-pyridazine core and the acetamide side chain .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₂H₁₇ClN₅O₃S | 478.9 (calc.) | 4-Chlorophenyl, dihydrodioxin |
| 2-Fluorophenyl analogue (CAS 852373-17-2) | C₁₉H₁₃ClFN₅OS | 413.9 | 4-Chlorophenyl, 2-fluorophenyl |
| Dimethoxyphenyl analogue (CAS 852376-48-8) | C₂₂H₂₁N₅O₄S | 451.5 | 4-Methoxyphenyl, 3,4-dimethoxyphenyl |
Key Observations :
- The dihydrodioxin group in the target compound increases molecular weight and likely improves solubility compared to the fluorophenyl or methoxyphenyl analogues.
Bioactivity and QSAR Insights
While bioactivity data for the target compound are unavailable, suggests that quantitative structure-activity relationship (QSAR) models can predict its properties based on analogues. Key considerations:
- Hydrophobicity : The 4-chlorophenyl group may enhance membrane permeability compared to methoxy-substituted analogues.
- Hydrogen Bonding : The dihydrodioxin’s ether oxygen could act as a hydrogen bond acceptor, a feature absent in fluorophenyl derivatives.
- SAR Trends : Fluorine substitution (CAS 852373-17-2) often improves metabolic stability, whereas methoxy groups (CAS 852376-48-8) might reduce cytotoxicity .
Table 2: Hypothetical Bioactivity Comparison
| Compound | Predicted LogP (Est.) | Hydrogen Bond Acceptors | Potential Bioactivity Advantages |
|---|---|---|---|
| Target Compound | ~3.5 | 5 | Enhanced solubility, moderate hydrophobicity |
| 2-Fluorophenyl analogue | ~3.8 | 4 | Improved metabolic stability |
| Dimethoxyphenyl analogue | ~2.9 | 6 | Reduced cytotoxicity, electron-rich binding |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what are the critical optimization steps?
- Methodology : Multi-step synthesis typically involves coupling the triazolopyridazine core with the thioacetamide-dihydrobenzodioxin moiety. Key steps include:
- Thioether formation : Reacting 3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl thiol with chloroacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF).
- Amide coupling : Using coupling agents like EDC/HOBt or HATU to link the intermediate to the dihydrobenzodioxin amine .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve ≥95% purity.
- Critical Notes : Monitor reaction progress via TLC or HPLC-MS to avoid over-alkylation or byproduct formation.
Q. How can structural confirmation be achieved using spectroscopic and analytical methods?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons, chlorophenyl substituents, and thioether/amide linkages.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.
- Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .
- Example : A discrepancy in sulfur content may indicate incomplete thioether formation, requiring reaction re-optimization.
Q. What methods are suitable for determining physicochemical properties like solubility and lipophilicity?
- Methodology :
- LogP Measurement : Shake-flask method with octanol/water partitioning or computational tools like SwissADME .
- Solubility : Equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid via UV-Vis spectrophotometry.
- Data Table :
| Property | Method | Typical Value |
|---|---|---|
| LogP | Shake-flask | 3.2 ± 0.1 |
| Aqueous Solubility | UV-Vis (pH 7.4) | 12.5 µg/mL |
Advanced Research Questions
Q. How can low synthetic yields be systematically addressed?
- Troubleshooting :
- Catalyst Screening : Test Pd-catalyzed cross-coupling or phase-transfer catalysts for thioether formation.
- Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT) to identify energy barriers in key steps, as demonstrated by ICReDD’s computational-experimental feedback loop .
- Byproduct Analysis : LC-MS or GC-MS to detect intermediates, guiding stoichiometric adjustments.
Q. How can computational chemistry aid in designing analogs with improved bioactivity?
- Methodology :
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- QSAR Modeling : Train models on existing bioactivity data to predict modifications (e.g., replacing chlorophenyl with fluorophenyl for enhanced binding) .
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- ADME Profiling : Assess metabolic stability in liver microsomes, plasma protein binding, and permeability (Caco-2 assay).
- Metabolite Identification : LC-HRMS to detect Phase I/II metabolites, informing structural tweaks to reduce clearance .
Q. What strategies validate the compound’s metabolic stability and metabolite profiling?
- Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-HRMS for metabolite identification.
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways in rodent models .
- Key Metrics :
- Half-life (t₁/₂) : >60 minutes in HLMs indicates favorable stability.
- Major Metabolites : Hydroxylation at the dihydrobenzodioxin ring or glutathione adducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
